3-(2-thienyl)-propanoic acid chloride
Overview
Description
3-(2-thienyl)-propanoic acid chloride: is an organic compound that belongs to the class of acyl chlorides It is characterized by the presence of a thiophene ring, which is a five-membered ring containing one sulfur atom, attached to a propionyl chloride group
Preparation Methods
Synthetic Routes and Reaction Conditions:
From 3-(2-Thienyl)propionic acid: One common method to prepare 3-(2-thienyl)-propanoic acid chloride involves the reaction of 3-(2-Thienyl)propionic acid with thionyl chloride. The reaction is typically carried out under reflux conditions, where the acid is dissolved in an inert solvent such as dichloromethane, and thionyl chloride is added dropwise.
Industrial Production Methods:
Chemical Reactions Analysis
Types of Reactions:
Substitution Reactions: 3-(2-thienyl)-propanoic acid chloride readily undergoes nucleophilic substitution reactions due to the presence of the acyl chloride group.
Reduction Reactions: The compound can be reduced to 3-(2-Thienyl)propanol using reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4).
Common Reagents and Conditions:
Nucleophilic Substitution: Reactions are typically carried out in an inert solvent such as dichloromethane or tetrahydrofuran (THF) at room temperature or under mild heating.
Major Products:
Amides, Esters, and Thioesters: Depending on the nucleophile used, the major products of substitution reactions include 3-(2-Thienyl)propionamide, 3-(2-Thienyl)propionate esters, and 3-(2-Thienyl)propionyl thioesters.
3-(2-Thienyl)propanol: The major product of reduction reactions.
Scientific Research Applications
Chemistry:
Intermediate in Organic Synthesis: 3-(2-thienyl)-propanoic acid chloride is used as an intermediate in the synthesis of various thiophene derivatives, which are important in the development of pharmaceuticals and agrochemicals.
Biology and Medicine:
Drug Development: The compound is used in the synthesis of potential drug candidates, particularly those targeting specific enzymes or receptors in the body.
Industry:
Mechanism of Action
Comparison with Similar Compounds
3-(2-Thienyl)acetic acid chloride: Similar in structure but with an acetic acid chloride group instead of a propionyl chloride group.
3-(2-Thienyl)butyric acid chloride: Contains a butyric acid chloride group, making it slightly larger than 3-(2-thienyl)-propanoic acid chloride.
Uniqueness:
Properties
IUPAC Name |
3-thiophen-2-ylpropanoyl chloride | |
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Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H7ClOS/c8-7(9)4-3-6-2-1-5-10-6/h1-2,5H,3-4H2 | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
CLTZBQKBUWLCHK-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CSC(=C1)CCC(=O)Cl | |
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H7ClOS | |
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
174.65 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Synthesis routes and methods
Procedure details
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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